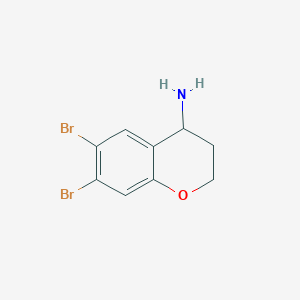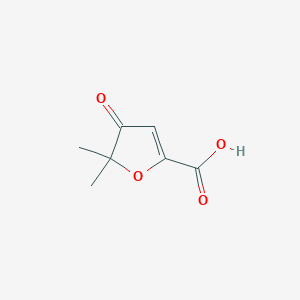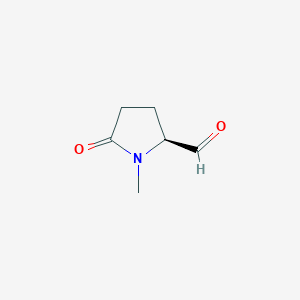![molecular formula C21H21Cl2NO B15238199 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group, a methylamino group, and a diphenylethanol backbone. It is often used in scientific research due to its diverse chemical properties and potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated and reacted with methylamine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available and safe materials. The process includes the use of Grignard reagents, bromination, and imination reactions, followed by purification steps such as column chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as methylamine in an aqueous solution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxy ketones and imines .
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound’s effects are mediated through its binding to the NMDA receptor, leading to inhibition of excitatory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Phencyclidine: 1-(1-phenylcyclohexyl)piperidine
Eticyclidine: N-ethyl-1-phenylcyclohexylamine
Uniqueness: 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is unique due to its specific structural features and its potent interaction with the NMDA receptor. Unlike other similar compounds, it has a distinct diphenylethanol backbone, which contributes to its unique pharmacological profile .
Eigenschaften
Molekularformel |
C21H21Cl2NO |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H |
InChI-Schlüssel |
QFSLDQHKGJCXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


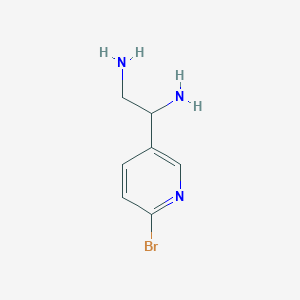
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
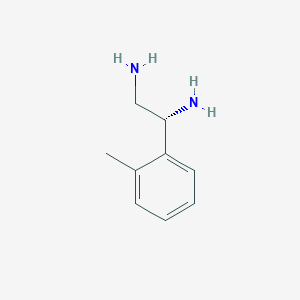
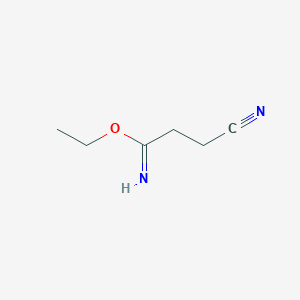

![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
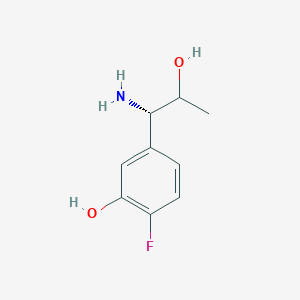
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

